

Application Notes and Protocols for Me-Tz-PEG4-COOH Activation and Bioconjugation

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Compound of Interest

Compound Name: Me-Tz-PEG4-COOH

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These application notes provide a comprehensive guide to the use of **Me-Tz-PEG4-COOH**, a heterobifunctional linker, for the activation of its terminal carboxylic acid and subsequent conjugation to amine-containing molecules. This linker is particularly valuable in the field of bioconjugation and drug delivery due to its versatile chemistry, incorporating a tetrazine moiety for bioorthogonal click chemistry and a PEG4 spacer to enhance solubility and reduce steric hindrance.

Introduction to Me-Tz-PEG4-COOH

Me-Tz-PEG4-COOH is a chemical linker composed of three key functional components:

- Methyltetrazine (Me-Tz): A highly reactive diene that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, such as trans-cyclooctene (TCO). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG moiety enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes non-specific binding.[\[2\]](#)[\[4\]](#)

- Carboxylic Acid (COOH): A terminal functional group that can be activated to form a stable amide bond with primary or secondary amines present on biomolecules like proteins, antibodies, or peptides.[5][6]

The unique combination of these functionalities makes **Me-Tz-PEG4-COOH** a powerful tool for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs), for applications in targeted therapy, in vivo imaging, and diagnostics.[4][7][8]

Activation of the Carboxylic Acid Group

The carboxylic acid of **Me-Tz-PEG4-COOH** is typically activated using a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10] This two-step process first forms a highly reactive O-acylisourea intermediate with EDC, which then reacts with NHS to form a more stable amine-reactive NHS ester. This ester readily reacts with primary amines to form a covalent amide bond.[10]

Quantitative Data for Carboxylic Acid Activation and Conjugation

The following tables summarize key quantitative parameters for the activation and subsequent conjugation reactions.

Table 1: Reaction Conditions for **Me-Tz-PEG4-COOH** Activation

Parameter	Recommended Range	Optimal Value	Notes
Solvent	Anhydrous DMF or DMSO	Anhydrous DMSO	For dissolving the linker and reagents.
Activation Buffer	0.1 M MES, pH 4.5-6.0	0.1 M MES, pH 5.5	MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer ideal for EDC/NHS chemistry. [9]
Molar Ratio (EDC:Me-Tz-PEG4-COOH)	1.2:1 to 10:1	2:1 to 5:1	A molar excess of EDC ensures efficient activation. [5] [9]
Molar Ratio (NHS:Me-Tz-PEG4-COOH)	1.2:1 to 10:1	2:1 to 5:1	NHS is used in slight excess or equimolar amounts relative to EDC to form the stable NHS-ester. [5] [9]
Reaction Temperature	Room Temperature (20-25°C)	Room Temperature	The activation reaction is typically performed at room temperature. [9]
Reaction Time	15 - 60 minutes	30 minutes	A short incubation is sufficient for the formation of the NHS-ester. [9]

Table 2: Reaction Conditions for Amine Conjugation

Parameter	Recommended Range	Optimal Value	Notes
Conjugation Buffer	PBS, pH 7.2-8.0	PBS, pH 7.4	The reaction of the NHS-ester with primary amines is most efficient at a slightly alkaline pH. [7] [9]
Molar Ratio (Amine-Molecule:Me-Tz-PEG4-COOH)	1:1 to 1:10	1:3 to 1:5	The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling.
Reaction Temperature	4°C to Room Temperature	Room Temperature	Can be performed on ice to slow down hydrolysis of the NHS-ester.
Reaction Time	1 - 4 hours	2 hours	Longer reaction times may be necessary for less reactive amines. [7] [9]
Quenching Reagent	1 M Tris-HCl, pH 8.0 or 50 mM Glycine	1 M Tris-HCl, pH 8.0	Quenches the reaction by consuming unreacted NHS-esters.

Experimental Protocols

Protocol 1: Activation of Me-Tz-PEG4-COOH with EDC/NHS

This protocol describes the activation of the carboxylic acid group of **Me-Tz-PEG4-COOH** to form an amine-reactive NHS ester.

Materials:

- **Me-Tz-PEG4-COOH**
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Reaction tubes
- Pipettes

Procedure:

- Reagent Preparation:
 - Equilibrate **Me-Tz-PEG4-COOH**, EDC, and NHS to room temperature before opening the vials to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of **Me-Tz-PEG4-COOH** in anhydrous DMSO.
 - Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.
- Activation Reaction:
 - In a reaction tube, add the desired amount of **Me-Tz-PEG4-COOH** stock solution.
 - Add Activation Buffer to the reaction tube.
 - Add the EDC stock solution to the reaction mixture to achieve a final molar ratio of 2-5 fold excess over **Me-Tz-PEG4-COOH**.

- Immediately add the NHS stock solution to the reaction mixture to achieve a final molar ratio of 2-5 fold excess over **Me-Tz-PEG4-COOH**.
- Vortex the reaction mixture gently and incubate at room temperature for 30 minutes.
- Proceed to Conjugation: The activated Me-Tz-PEG4-NHS ester is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of Activated Me-Tz-PEG4-COOH to an Amine-Containing Protein

This protocol describes the conjugation of the activated Me-Tz-PEG4-NHS ester to a protein containing primary amines (e.g., lysine residues).

Materials:

- Activated Me-Tz-PEG4-NHS ester (from Protocol 1)
- Amine-containing protein (e.g., antibody)
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column or dialysis cassette for purification

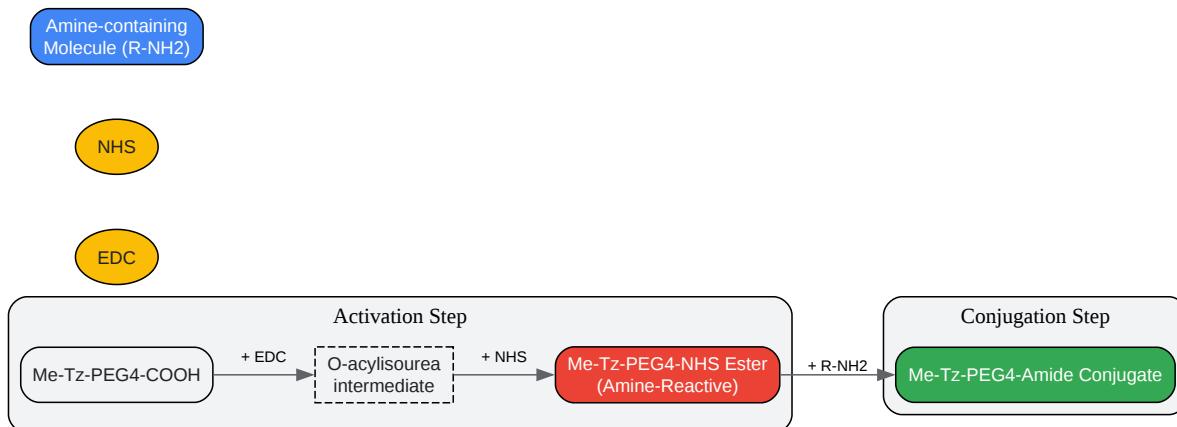
Procedure:

- Protein Preparation:
 - Dissolve or buffer exchange the protein into the Conjugation Buffer (PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.
- Conjugation Reaction:

- Add the freshly prepared activated Me-Tz-PEG4-NHS ester solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized for each specific application. A common starting point is a 5-10 fold molar excess of the linker.
- Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rocking.

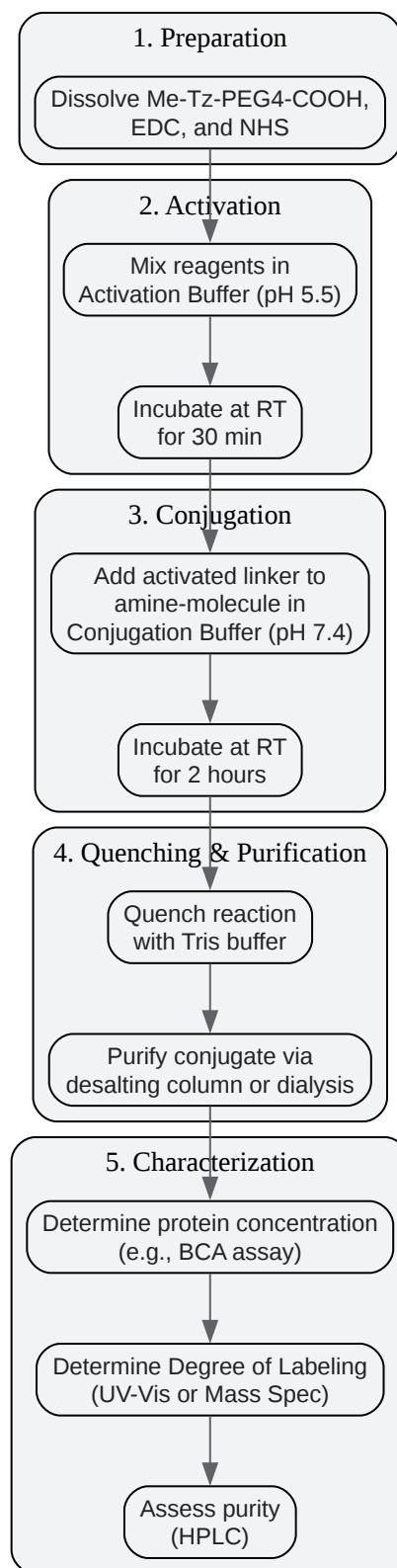
- Quenching the Reaction:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
- Purification of the Conjugate:
 - Remove excess, unreacted linker and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.
- Characterization of the Conjugate:
 - Determine the concentration of the purified protein conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).
 - Characterize the conjugate to determine the degree of labeling (DOL), which is the average number of linker molecules per protein. This can be assessed by UV-Vis spectroscopy (measuring the absorbance of the tetrazine at ~310 nm and the protein at 280 nm) or mass spectrometry (MALDI-TOF or ESI-MS).[11][12]
 - Further characterization may include HPLC analysis (size-exclusion, ion-exchange, or reversed-phase) to assess purity and aggregation.[8][13]

Visualizations



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Caption: Chemical activation and conjugation pathway of **Me-Tz-PEG4-COOH**.



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Caption: Experimental workflow for **Me-Tz-PEG4-COOH** conjugation.

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